3,4-Dichlorobenzoic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

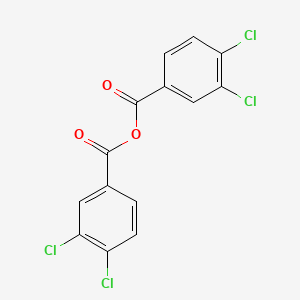

2D Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorobenzoyl) 3,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl4O3/c15-9-3-1-7(5-11(9)17)13(19)21-14(20)8-2-4-10(16)12(18)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRVKAAJSJWYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344802 | |

| Record name | 3,4-Dichlorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86866-14-0 | |

| Record name | 3,4-Dichlorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DICHLOROBENZOIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3,4-Dichlorobenzoic Anhydride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoic anhydride, a halogenated aromatic anhydride with potential applications in synthetic chemistry and drug discovery. The document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and explores its utility as a reagent, particularly in the formation of amide derivatives for the generation of compound libraries for biological screening. While direct evidence of its incorporation into marketed drugs is limited, the known bioactivities of related dichlorinated aromatic compounds suggest that derivatives of this compound may hold therapeutic potential.

Introduction

This compound, with the CAS number 86866-14-0, is a symmetrical anhydride derived from 3,4-dichlorobenzoic acid.[1] Its chemical structure, featuring a reactive anhydride functional group and a dichlorinated phenyl ring, makes it a potentially valuable building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the anhydride and the properties of its derivatives. This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's characteristics and potential applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 86866-14-0 | [1] |

| Molecular Formula | C₁₄H₆Cl₄O₃ | [1] |

| Molecular Weight | 364.01 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM), reacts with protic solvents (e.g., water, alcohols) |

Synthesis of this compound: An Experimental Protocol

Synthesis from 3,4-Dichlorobenzoic Acid using a Dehydrating Agent

This method involves the direct dehydration of 3,4-dichlorobenzoic acid using a suitable dehydrating agent such as acetic anhydride or a carbodiimide.

Materials:

-

3,4-Dichlorobenzoic acid

-

Acetic anhydride (or other suitable dehydrating agent like DCC)

-

Inert solvent (e.g., toluene, dichloromethane)

-

Catalytic amount of an acid or base (optional, depending on the dehydrating agent)

Procedure:

-

To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dichlorobenzoic acid (1 equivalent).

-

Add an inert solvent such as toluene.

-

Add the dehydrating agent, for example, acetic anhydride (0.6 equivalents).

-

The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent and excess acetic anhydride are removed under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

References

Physical and chemical properties of 3,4-Dichlorobenzoic anhydride

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,4-Dichlorobenzoic anhydride, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a derivative of 3,4-dichlorobenzoic acid. It is a solid at room temperature and possesses the chemical structure and properties detailed below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3,4-dichlorobenzoyl) 3,4-dichlorobenzoate | [1] |

| Synonyms | 3,4-Dichlorobenzoic acid anhydride | [1] |

| CAS Number | 86866-14-0 | [1] |

| Molecular Formula | C₁₄H₆Cl₄O₃ | [1] |

| Molecular Weight | 364.01 g/mol | [1] |

| Appearance | White to off-white solid (typical for anhydrides) | Inferred from related compounds |

| Melting Point | 148-150 °C | [2] |

| Boiling Point | Data not available | |

| Density | 1.551 g/cm³ | [2] |

| Solubility | Data not available. Expected to be soluble in aprotic organic solvents and reactive with protic solvents. | Inferred from general anhydride properties |

Synthesis and Purification

This compound is typically synthesized from its corresponding carboxylic acid, 3,4-dichlorobenzoic acid.

Synthesis of 3,4-Dichlorobenzoic Acid

A common route to 3,4-dichlorobenzoic acid involves the oxidation of 3,4-dichlorotoluene.

Experimental Protocol: Oxidation of 3,4-Dichlorotoluene

This protocol is a general representation of a plausible synthesis method.

-

Reaction Setup: In a high-pressure autoclave reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge, add 3,4-dichlorotoluene, a suitable catalyst (e.g., a transition metal complex), an aqueous solution of sodium hydroxide, and water.

-

Oxygenation: Seal the autoclave and purge the atmosphere with oxygen three times.

-

Heating and Pressurization: Heat the reactor to the desired temperature (e.g., 120 °C) with continuous stirring. Pressurize the reactor with oxygen to a constant pressure (e.g., 1.0 MPa) and maintain this pressure throughout the reaction.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Dilute the reaction mixture with a solvent like acetone to dissolve the product.

-

Isolation: Separate the catalyst by filtration. Acidify the filtrate to a pH of 2.0 with hydrochloric acid to precipitate the 3,4-dichlorobenzoic acid.

-

Purification: The crude acid can be further purified by recrystallization from a suitable solvent system, such as dilute ethanol.[3]

Synthesis of this compound

The anhydride can be prepared by the dehydration of 3,4-dichlorobenzoic acid. A common method involves the use of a dehydrating agent like acetic anhydride or thionyl chloride.

Experimental Protocol: Dehydration of 3,4-Dichlorobenzoic Acid

This is a generalized procedure based on common methods for anhydride synthesis.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3,4-dichlorobenzoic acid in an excess of a dehydrating agent such as acetic anhydride. A catalytic amount of a strong acid (e.g., phosphoric acid) can be added to accelerate the reaction.

-

Heating: Gently heat the reaction mixture to reflux for several hours.

-

Removal of Byproducts: Distill off the acetic acid formed during the reaction, along with the excess acetic anhydride. This can be done under reduced pressure.

-

Isolation: The remaining crude this compound can be isolated.

-

Purification: The crude product can be purified by recrystallization from a suitable anhydrous organic solvent (e.g., a mixture of benzene and petroleum ether) or by vacuum distillation.[4]

References

3,4-Dichlorobenzoic anhydride molecular structure and weight

An In-depth Technical Guide to 3,4-Dichlorobenzoic Anhydride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

This compound is a derivative of benzoic acid. Its chemical identity and key physicochemical properties are summarized below.

Molecular Identity:

| Identifier | Value |

| IUPAC Name | (3,4-dichlorobenzoyl) 3,4-dichlorobenzoate[1] |

| Molecular Formula | C₁₄H₆Cl₄O₃[1] |

| CAS Number | 86866-14-0[1] |

Quantitative Physicochemical Data:

| Property | Value |

| Molecular Weight | 364.0 g/mol [1] |

| Exact Mass | 361.907105 Da[1] |

| XLogP3-AA (Computed) | 5.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

The structure of this compound consists of two 3,4-dichlorobenzoyl groups linked by an oxygen atom.

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

A logical synthetic pathway would, therefore, start with the synthesis of its precursor, 3,4-Dichlorobenzoic acid.

Caption: Synthetic pathway to this compound.

Experimental Protocol for the Synthesis of 3,4-Dichlorobenzoic Acid

A documented method for the synthesis of 3,4-Dichlorobenzoic acid involves the chlorination of p-chlorobenzoic acid.[2]

Materials:

-

p-Chlorobenzoic acid (10 g)

-

Antimony pentachloride (75 g)

-

Dilute hydrochloric acid

-

Dilute ammonium hydroxide solution

-

Dilute alcohol (for recrystallization)

Procedure:

-

10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride are heated in a sealed tube at 200°C for 8 hours.[2]

-

After cooling, the reaction mixture is treated with an excess of dilute hydrochloric acid.[2]

-

The precipitated 3,4-dichlorobenzoic acid is collected and washed with cold water.[2]

-

The crude product is dissolved in a dilute ammonium hydroxide solution and filtered.[2]

-

The filtrate is evaporated to dryness, and the resulting ammonium salt is decomposed with dilute hydrochloric acid to precipitate the purified acid.[2]

-

The 3,4-dichlorobenzoic acid is then collected, washed, and dried.[2]

-

For further purification, the product can be recrystallized from dilute alcohol, yielding colorless crystals with a melting point of 201-202°C.[2]

Applications in Research

While this compound itself is not extensively documented in application literature, its precursor, 3,4-Dichlorobenzoic acid, has been utilized as an internal standard in the multiresidue analysis of pharmaceuticals and personal care products using ultra-performance liquid chromatography-tandem mass spectrometry.[3] Acid anhydrides, in general, are reactive compounds often used as acylating agents in organic synthesis, suggesting potential applications for this compound in the synthesis of more complex molecules, such as esters and amides, which could be of interest in drug discovery and materials science.

References

Synthesis of 3,4-Dichlorobenzoic anhydride from 3,4-dichlorobenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,4-dichlorobenzoic anhydride from 3,4-dichlorobenzoic acid. This document outlines two primary synthetic methodologies, presents key quantitative data in a structured format, and includes detailed experimental protocols. The information is intended to support research and development activities in organic synthesis and drug discovery.

Overview of Synthetic Strategies

The synthesis of this compound from its corresponding carboxylic acid can be achieved through several established methods for forming acid anhydrides. The two most common and effective approaches are:

-

Dehydration using a dehydrating agent: This one-step method involves reacting 3,4-dichlorobenzoic acid with a strong dehydrating agent, such as acetic anhydride, often with a catalytic amount of acid.

-

Two-step synthesis via the acid chloride: This method first involves the conversion of 3,4-dichlorobenzoic acid to its more reactive acid chloride derivative, 3,4-dichlorobenzoyl chloride. The subsequent reaction of the acid chloride with a second equivalent of 3,4-dichlorobenzoic acid (or its carboxylate salt) yields the desired anhydride. This approach is often favored for its high yields and milder reaction conditions in the second step.

Physicochemical and Spectroscopic Data

A summary of important physical and spectral properties for the starting material and the final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | 3,4-Dichlorobenzoic Acid | This compound |

| Molecular Formula | C₇H₄Cl₂O₂ | C₁₄H₆Cl₄O₃ |

| Molecular Weight | 191.01 g/mol [1] | 364.00 g/mol [2] |

| Appearance | Colorless crystals | - |

| Melting Point | 201-202 °C[3] | - |

Table 2: Spectroscopic Data

| Spectroscopic Data | 3,4-Dichlorobenzoic Acid | This compound |

| ¹H NMR | Available[4] | - |

| ¹³C NMR | Available | - |

| Mass Spectrometry | Available | Available[2] |

| IR Spectroscopy | Available | - |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Dehydration using Acetic Anhydride

This protocol is adapted from a general procedure for the synthesis of benzoic anhydride[5].

Reaction Scheme:

2 C₇H₄Cl₂O₂(s) + (CH₃CO)₂O(l) → C₁₄H₆Cl₄O₃(s) + 2 CH₃COOH(l)

Materials:

-

3,4-Dichlorobenzoic acid

-

Acetic anhydride (95% or higher)

-

Sirupy phosphoric acid (catalyst)

-

Benzene

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a fractional distillation column, combine 3,4-dichlorobenzoic acid and acetic anhydride in an appropriate molar ratio (e.g., 1:1.2 equivalents).

-

Add a catalytic amount of sirupy phosphoric acid (e.g., 1-2 drops).

-

Slowly heat the mixture and distill off the acetic acid formed during the reaction. The vapor temperature at the head of the column should be maintained below 120°C.

-

Once the theoretical amount of acetic acid has been collected, stop the distillation.

-

The residue in the flask is the crude this compound.

-

For purification, dissolve the crude product in a minimal amount of hot benzene.

-

Add petroleum ether until the solution becomes cloudy.

-

Cool the mixture to induce crystallization of the pure anhydride.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and dry in a vacuum oven.

Method 2: Two-Step Synthesis via 3,4-Dichlorobenzoyl Chloride

This protocol is based on a general and widely used method for preparing aromatic acid anhydrides[6][7][8][9][10][11][12].

Step 1: Synthesis of 3,4-Dichlorobenzoyl Chloride

Reaction Scheme:

C₇H₄Cl₂O₂(s) + SOCl₂(l) → C₇H₃Cl₃O(l) + SO₂(g) + HCl(g)

Materials:

-

3,4-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 3,4-dichlorobenzoic acid.

-

Add an excess of thionyl chloride (e.g., 2-3 equivalents).

-

Heat the mixture to reflux. The reaction is complete when the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining residue is crude 3,4-dichlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Reaction Scheme:

C₇H₃Cl₃O(l) + C₇H₄Cl₂O₂(s) + C₅H₅N(l) → C₁₄H₆Cl₄O₃(s) + C₅H₅N·HCl(s)

Materials:

-

3,4-Dichlorobenzoyl chloride (from Step 1)

-

3,4-Dichlorobenzoic acid

-

Dry pyridine

-

Dry benzene (or other inert solvent)

Procedure:

-

In a dry three-necked round-bottom flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3,4-dichlorobenzoic acid in dry pyridine and dry benzene.

-

To the stirred solution, add 3,4-dichlorobenzoyl chloride dropwise from the dropping funnel. An exothermic reaction will occur, and pyridine hydrochloride will precipitate.

-

After the addition is complete, continue stirring for a designated period (e.g., 10-30 minutes) to ensure the reaction goes to completion.

-

Cool the reaction mixture and collect the pyridine hydrochloride precipitate by vacuum filtration. Wash the solid with dry benzene.

-

Combine the filtrate and washings. Concentrate the solution under reduced pressure to remove the benzene.

-

The resulting residue is the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as benzene-petroleum ether, as described in Method 1.

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the synthetic procedures.

Caption: Workflow for the direct synthesis of this compound.

Caption: Workflow for the two-step synthesis via the acid chloride intermediate.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.

-

3,4-Dichlorobenzoic acid and its derivatives may be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and direct contact.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 3,4-Dichlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 3,4-Dichlorobenzoic Anhydride

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoic anhydride, including its official nomenclature, physicochemical properties, detailed synthesis protocols, and its reactivity, with a focus on applications relevant to drug development professionals.

Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is (3,4-dichlorobenzoyl) 3,4-dichlorobenzoate [1]. It is a symmetric anhydride derived from 3,4-Dichlorobenzoic acid. The quantitative properties of the anhydride and its precursor acid are summarized below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₆Cl₄O₃[1] |

| Molecular Weight | 364.0 g/mol [1] |

| CAS Number | 86866-14-0[1] |

| Appearance | Solid (predicted) |

Table 2: Physicochemical Properties of 3,4-Dichlorobenzoic Acid

| Property | Value |

| Molecular Formula | C₇H₄Cl₂O₂[2] |

| Molecular Weight | 191.01 g/mol |

| CAS Number | 51-44-5[2] |

| Melting Point | 204-206 °C |

| Appearance | White to almost white crystalline powder |

| Assay | >98.0% to 99% |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via its precursor, 3,4-Dichlorobenzoic acid. The following sections detail the experimental procedures for both the precursor and the final anhydride.

Several methods exist for the synthesis of 3,4-Dichlorobenzoic acid. One established laboratory method involves the chlorination of p-chlorobenzoic acid.

Protocol 1: Chlorination of p-Chlorobenzoic Acid [3]

-

Materials:

-

p-Chlorobenzoic acid (10 g)

-

Antimony pentachloride (75 g)

-

Dilute hydrochloric acid

-

Dilute ammonium hydroxide solution

-

Dilute alcohol (for recrystallization)

-

-

Procedure:

-

Combine 10 g of p-chlorobenzoic acid and 75 g of antimony pentachloride in a sealed pressure tube.

-

Heat the mixture to 200°C and maintain for 8 hours.

-

After cooling, carefully open the tube and treat the reaction mixture with an excess of dilute hydrochloric acid.

-

Collect the precipitated crude 3,4-Dichlorobenzoic acid by filtration and wash with cold water.

-

For purification, dissolve the crude product in a dilute ammonium hydroxide solution and filter the solution.

-

Evaporate the filtrate to dryness to obtain the ammonium salt.

-

Decompose the ammonium salt with dilute hydrochloric acid to precipitate the purified acid.

-

Collect the purified 3,4-Dichlorobenzoic acid by filtration, wash with water, and dry.

-

Recrystallize the product from dilute alcohol to yield colorless crystals.

-

A common and effective method for preparing symmetric anhydrides is the reaction of the corresponding carboxylic acid with a dehydrating agent, such as thionyl chloride, to first form an acid chloride intermediate, which then reacts with another equivalent of the carboxylic acid.

Protocol 2: Synthesis via 3,4-Dichlorobenzoyl Chloride Intermediate

-

Materials:

-

3,4-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry pyridine

-

Dry benzene (or other inert solvent like toluene)

-

-

Procedure:

-

Step 1: Formation of 3,4-Dichlorobenzoyl Chloride

-

In a round-bottomed flask equipped with a reflux condenser and a gas trap, add 3,4-Dichlorobenzoic acid.

-

Add an excess of thionyl chloride (approximately 1.5-2.0 molar equivalents).

-

Gently reflux the mixture until the evolution of HCl gas ceases and the solid acid has completely dissolved. This process is analogous to the preparation of p-chlorobenzoyl chloride[4].

-

Remove the excess thionyl chloride by distillation under reduced pressure. The residue is crude 3,4-Dichlorobenzoyl chloride.

-

-

Step 2: Formation of this compound

-

In a separate three-necked flask equipped with a stirrer and a dropping funnel, dissolve one molar equivalent of 3,4-Dichlorobenzoic acid in dry benzene containing two molar equivalents of dry pyridine[4].

-

Slowly add the crude 3,4-Dichlorobenzoyl chloride (one molar equivalent) from Step 1 to the stirred solution.

-

An exothermic reaction occurs, forming pyridine hydrochloride as a precipitate. Stir the mixture for 10-15 minutes to ensure the reaction is complete[4].

-

Filter the mixture rapidly using a Büchner funnel to remove the pyridine hydrochloride precipitate. Wash the solid with dry benzene.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent. The remaining solid is the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent like dry benzene[4].

-

-

Chemical Reactivity and Applications in Drug Development

Acid anhydrides are highly reactive electrophiles and readily undergo nucleophilic acyl substitution.[5] This reactivity makes them valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for creating amide and ester linkages.

This compound reacts with ammonia or primary/secondary amines to form N-substituted 3,4-dichlorobenzamides. This reaction is fundamental in synthesizing various bioactive molecules. Two equivalents of the amine are typically required: one as the nucleophile and the other to neutralize the carboxylic acid byproduct.[5] The resulting amides can be key intermediates in the synthesis of drugs. For instance, derivatives of dichlorobenzoic acid are used in creating compounds for treating conditions like transthyretin amyloidosis.[6]

The structural motif of 3,4-dichlorobenzene is present in numerous pharmacologically active compounds. The anhydride serves as a reactive building block to introduce this moiety. Hydrazone derivatives synthesized from related structures, such as 2-(3,4-dichloro-benzoyl)-benzoic acid hydrazide, have shown significant antimicrobial activity.[7] Furthermore, anhydride prodrug strategies have been explored to enhance the therapeutic properties of drugs, such as extending their duration of action.[8] This highlights the potential of using this compound in a medicinal chemistry workflow for lead generation and optimization.

Safety and Handling

Based on GHS classifications for the parent acid, this compound should be handled with care. It is expected to be an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]

- 8. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3,4-Dichlorobenzoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data available for 3,4-Dichlorobenzoic anhydride (CAS No. 86866-14-0), a chemical intermediate of interest in pharmaceutical and chemical synthesis. This document synthesizes available data from safety data sheets (SDS) and public chemical databases to inform on its handling, storage, and potential hazards. Due to a lack of extensive publicly available toxicological studies on this specific compound, data for structurally related chemicals and standardized testing protocols are referenced to provide a broader understanding of its potential risks.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for designing safe experimental and handling procedures. The available data for this compound is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆Cl₄O₃ | PubChem[1] |

| Molecular Weight | 364.0 g/mol | PubChem[1] |

| IUPAC Name | (3,4-dichlorobenzoyl) 3,4-dichlorobenzoate | PubChem[1] |

| CAS Number | 86866-14-0 | PubChem[1] |

| Appearance | Powder or liquid | Amadis Chemical[2] |

| Purity | 97% | Amadis Chemical[2] |

Hazard Identification and Classification

This compound is classified as an irritant to the skin, eyes, and respiratory tract according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][3]

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Pictogram:

-

Irritant (Exclamation Mark)[1]

Toxicological Profile

| Test | Species | Route | Value | Reference Compound |

| LD50 (Lethal Dose, 50%) | Mouse | Oral | 830 mg/kg | 2,4-Dichlorobenzoic acid |

No data was found regarding the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[4]

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended[3]:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Handling, Storage, and Personal Protection

Safe handling and storage are paramount to minimizing exposure risk.

Handling:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash face, hands, and any exposed skin thoroughly after handling.[3]

Storage:

Experimental Protocols for Hazard Assessment

While specific experimental reports for this compound were not found, this section outlines the standard methodologies for assessing the types of hazards it is known to present.

Skin Irritation Testing

The potential for a chemical to cause skin irritation is typically assessed using standardized protocols, such as the OECD Test Guideline 404 for acute dermal irritation/corrosion.[5]

Methodology Overview (Based on OECD TG 404):

-

Test Animal: The albino rabbit is the historical model.[6]

-

Procedure: A small area of the animal's skin is shaved. The test substance (0.5 mL of liquid or 0.5 g of solid or paste) is applied to a small square of gauze, which is then placed on the shaved skin. The patch is covered with an occlusive dressing.[5]

-

Observation: The dressing is removed after a set period (e.g., 4 hours), and the skin is evaluated for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).[5]

-

Scoring: The severity of the skin reaction is scored, and the substance is classified based on these scores.

In Vitro Alternatives: To reduce animal testing, in vitro methods using reconstructed human epidermis (RhE) models are now widely used (OECD TG 439).[5] These methods involve applying the test chemical to the tissue model and assessing cell viability, typically through an MTT assay.[7]

Respiratory Irritation Assessment

Assessing respiratory irritation often involves a combination of in vitro and in silico methods.

Methodology Overview:

-

In Vitro Models: Three-dimensional cell culture models that replicate regions of the human respiratory tract (e.g., nasal or bronchial epithelial tissues) are used.[8]

-

Exposure: These models are exposed to the test chemical, either as a vapor or an aerosol.

-

Endpoint Measurement: The irritant potential is evaluated by measuring endpoints such as cytotoxicity and the release of pro-inflammatory cytokines (e.g., IL-6, IL-8).[8]

-

In Silico Modeling: Computational models, such as the Multi-Path Particle Dosimetry (MPPD) model, can be used to simulate the deposition of the chemical in the respiratory tract to estimate the delivered dose to different regions.[8]

Safety Workflow and Logic

The following diagrams illustrate the logical flow of information and actions related to chemical safety assessment and response.

References

- 1. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichlorobenzoic acid anhydride, CasNo.86866-14-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of animal test methods for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 3,4-Dichlorobenzoic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3,4-Dichlorobenzoic anhydride. Due to a lack of publicly available quantitative solubility data, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This information is critical for applications in synthesis, formulation, and drug development where this compound may be used as a reagent or intermediate.

Theoretical Solubility Profile

This compound (C₁₄H₆Cl₄O₃) is a symmetrical anhydride derived from 3,4-dichlorobenzoic acid.[1] Its solubility is governed by its molecular structure, polarity, and reactivity. As an acid anhydride, it is susceptible to hydrolysis, particularly in the presence of protic solvents like water and alcohols, which will react to form the parent carboxylic acid, 3,4-dichlorobenzoic acid.[2] This reactivity is a critical consideration when selecting a solvent for non-reactive applications.

The presence of two dichlorinated phenyl rings suggests that the molecule has significant nonpolar character, while the anhydride functional group provides polarity. Therefore, its solubility is expected to be favorable in a range of aprotic organic solvents.

Expected Solubility Trends:

-

High Solubility: In polar aprotic solvents that can engage in dipole-dipole interactions without reacting. Examples include chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran (THF), 1,4-dioxane), and ketones (e.g., acetone). Aromatic solvents like toluene may also be effective due to favorable pi-stacking interactions with the phenyl rings.

-

Moderate to Low Solubility: In less polar aprotic solvents like hexanes and cyclohexane.

-

Reactive/Unstable: In protic solvents such as water, methanol, and ethanol. The anhydride will react with these solvents to form 3,4-dichlorobenzoic acid.[2] While it may appear to "dissolve," this is a chemical transformation. The solubility of the resulting 3,4-dichlorobenzoic acid is known to be very high in ethanol and soluble in diethyl ether.[3]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Notes |

| e.g., Dichloromethane | 25 | e.g., HPLC-UV | |||

| e.g., Acetone | 25 | e.g., HPLC-UV | |||

| e.g., Ethyl Acetate | 25 | e.g., HPLC-UV | |||

| e.g., Toluene | 25 | e.g., HPLC-UV | |||

| e.g., Acetonitrile | 25 | e.g., HPLC-UV | |||

| e.g., Tetrahydrofuran | 25 | e.g., HPLC-UV | |||

| e.g., Hexanes | 25 | e.g., HPLC-UV |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining equilibrium solubility is the shake-flask method.[4] This involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (PTFE or other solvent-compatible material, 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure equilibrium with the dissolved state.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Visualizations

Workflow for Solubility Determination and Solvent Selection

The following diagram illustrates the logical workflow from selecting solvents to obtaining final solubility data, which is crucial for any drug development or research pipeline involving this compound.

Caption: A workflow for the experimental determination of solubility.

This guide provides the necessary theoretical and practical framework for researchers and drug development professionals to understand and determine the solubility of this compound in organic solvents. The provided protocols and workflows are designed to ensure the generation of accurate and reproducible data essential for informed decision-making in a scientific setting.

References

Spectroscopic Analysis of 3,4-Dichlorobenzoic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for 3,4-Dichlorobenzoic anhydride. Due to the limited availability of experimental spectra for this compound in the public domain, this document also presents comprehensive spectroscopic data for its precursor, 3,4-Dichlorobenzoic acid, for reference purposes. Detailed, plausible experimental protocols for the synthesis of the anhydride and the acquisition of key spectroscopic data (NMR, IR, MS) are provided to guide researchers in their own investigations.

Introduction

This compound is a derivative of 3,4-Dichlorobenzoic acid, a compound of interest in various fields of chemical research, including the development of pharmaceuticals and agrochemicals. The anhydride functionality serves as a reactive intermediate for the synthesis of esters, amides, and other derivatives. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, purity assessment, and for monitoring chemical reactions in which it is involved.

This document aims to collate the available spectroscopic information for this compound and to provide standardized protocols for its synthesis and characterization.

Spectroscopic Data for this compound

As of the date of this publication, detailed experimental spectroscopic data for this compound is not widely available in public databases. The PubChem database entry for this compound (CID 599619) indicates the existence of a ¹³C NMR spectrum and GC-MS data; however, the actual spectra and peak lists are not provided.[1]

Researchers are encouraged to perform their own spectroscopic analysis upon synthesis of the compound. The following sections provide detailed protocols for acquiring such data.

Spectroscopic Data for 3,4-Dichlorobenzoic Acid (Reference Compound)

For reference and comparative purposes, the spectroscopic data for the parent compound, 3,4-Dichlorobenzoic acid, is provided below. This data can be valuable for monitoring the synthesis of the anhydride from the acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3,4-Dichlorobenzoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| Data not available | Data not available | Data not available |

Note: Specific ¹H NMR peak data for 3,4-Dichlorobenzoic acid was not found in the search results. A general spectrum is mentioned in some sources.[2]

Table 2: ¹³C NMR Data for 3,4-Dichlorobenzoic Acid

| Chemical Shift (δ) ppm | Solvent |

| Data not available | Data not available |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for 3,4-Dichlorobenzoic Acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available | Data not available |

Note: While IR spectra for 3,4-Dichlorobenzoic acid are available, a detailed peak table is not provided in the search results.[5]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3,4-Dichlorobenzoic Acid

| m/z | Relative Intensity (%) | Ion Assignment |

| 190 | 99.99 | [M]⁺ |

| 173 | 90.78 | [M-OH]⁺ |

| 192 | 65.27 | [M+2]⁺ (isotope peak) |

| 175 | 59.79 | [M-OH+2]⁺ (isotope peak) |

| 145 | 38.74 | [M-COOH]⁺ |

Data obtained from GC-MS analysis.[6]

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound from 3,4-Dichlorobenzoic Acid

This protocol is based on a general method for the synthesis of carboxylic acid anhydrides using a dehydrating agent.

Materials:

-

3,4-Dichlorobenzoic acid

-

Acetic anhydride

-

Inert solvent (e.g., dry toluene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Recrystallization solvent (e.g., a mixture of toluene and hexane)

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1 equivalent of 3,4-Dichlorobenzoic acid in a minimal amount of dry toluene.

-

Add 1.5 equivalents of acetic anhydride to the solution.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as toluene-hexane.

-

Collect the purified crystals by filtration, wash with cold hexane, and dry under vacuum.

// Nodes start [label="Start", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="3,4-Dichlorobenzoic Acid\n+ Acetic Anhydride\n in Toluene", shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Reflux (2-4h)", shape=cds, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Rotary Evaporation", shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; purification [label="Recrystallization\n(Toluene/Hexane)", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="3,4-Dichlorobenzoic\nAnhydride", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reagents [label="Combine"]; reagents -> reaction [label="Heat"]; reaction -> workup [label="Cool & Concentrate"]; workup -> purification [label="Purify"]; purification -> product [label="Isolate"]; product -> end; } .end Caption: Synthesis workflow for this compound.

NMR Data Acquisition

Instrumentation:

-

A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: Approximately 250 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

IR Data Acquisition

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, equipped with an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

ATR-FTIR Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

MS Data Acquisition

Instrumentation:

-

A mass spectrometer, for example, a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC-MS Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

// Nodes sample [label="Purified 3,4-Dichlorobenzoic\nAnhydride Sample", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H and ¹³C)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ir [label="IR Spectroscopy\n(FTIR-ATR)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry\n(GC-MS)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_proc [label="Data Processing\nand Analysis", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; structure [label="Structural Elucidation\nand Purity Assessment", shape=invhouse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sample -> nmr; sample -> ir; sample -> ms; nmr -> data_proc; ir -> data_proc; ms -> data_proc; data_proc -> structure; } .end Caption: General workflow for spectroscopic analysis.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, this guide provides the necessary framework for its synthesis and characterization. The reference data for 3,4-Dichlorobenzoic acid serves as a useful benchmark for researchers. The detailed protocols outlined herein are intended to enable scientists to produce and confidently identify this compound, thereby facilitating its use in further research and development endeavors.

References

- 1. This compound | C14H6Cl4O3 | CID 599619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 3,4-Dichlorobenzoic acid(51-44-5) IR Spectrum [chemicalbook.com]

- 6. 3,4-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5817 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 3,4-Dichlorobenzoic Anhydride for Researchers and Drug Development Professionals

An In-depth Review of Commercial Availability, Synthesis, and Applications in Organic Chemistry

This technical guide provides a comprehensive overview of 3,4-Dichlorobenzoic anhydride, a valuable reagent in organic synthesis, particularly for applications in pharmaceutical and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, experimental protocols for its synthesis, and its role as an acylating agent.

Commercial Availability

While its precursor, 3,4-Dichlorobenzoic acid, is widely available, this compound can be sourced from a more select group of chemical suppliers who specialize in fine chemicals and intermediates. For researchers requiring this reagent, it is recommended to inquire with these vendors for specific details regarding purity, available quantities, and pricing, as these may vary.

Below is a summary of potential commercial suppliers for this compound (CAS No. 86866-14-0).

| Supplier | Contact Information | Available Details |

| Amadis Chemical Co., Ltd. | Inquire via website | Purity: 97%; Available in powder or liquid form; For R&D use only. |

| Arctom | Inquire via website | Catalog No. KOR-AS-31243; Reagent sizes available in-stock.[1] |

| Chemical-Suppliers.com | Platform with multiple suppliers | Lists various suppliers such as Dayang Chem (Hangzhou) Co.,Ltd., Chemieliva Pharmaceutical Co., Ltd., and Leap Chem Co., Ltd.[2] |

| ChemicalBook | Platform with multiple suppliers | Lists various potential suppliers.[3] |

Synthesis of this compound

For laboratories preferring to synthesize this compound in-house, a common and effective method involves the reaction of 3,4-dichlorobenzoyl chloride with a suitable base, such as pyridine. This procedure is analogous to the synthesis of other symmetric benzoic anhydrides.

Experimental Protocol: Synthesis from 3,4-Dichlorobenzoyl Chloride

This protocol is adapted from a general procedure for the synthesis of substituted benzoic anhydrides.[1]

Materials:

-

3,4-Dichlorobenzoyl chloride

-

Pyridine (dry)

-

Cracked ice

-

Concentrated Hydrochloric Acid

-

Methanol

-

Benzene (dry)

-

Standard laboratory glassware (round-bottomed flask, condenser, separatory funnel, Büchner funnel)

-

Heating and stirring apparatus

Procedure:

-

In a loosely stoppered flask, a mixture of 1 equivalent of 3,4-dichlorobenzoyl chloride and approximately 6 equivalents of dry pyridine is prepared.

-

The mixture is warmed on a steam bath for 5 minutes.

-

The reaction mixture is then carefully poured onto a mixture of cracked ice and concentrated hydrochloric acid.

-

The this compound will precipitate out of the solution.

-

Once the ice has sufficiently melted, the solid product is collected by suction filtration using a Büchner funnel.

-

The collected solid is washed sequentially with methanol and then with dry benzene.

-

For further purification, the crude product can be recrystallized from dry benzene.

Applications in Organic Synthesis and Drug Development

This compound serves as a potent acylating agent, introducing the 3,4-dichlorobenzoyl group into various molecules. This functionality is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The anhydride is particularly useful for the acylation of amines and alcohols to form the corresponding amides and esters, respectively.

General Experimental Workflow: Acylation of an Amine

The following diagram illustrates a typical experimental workflow for the acylation of a primary or secondary amine using this compound. This reaction is fundamental in the synthesis of a wide range of biologically active compounds.

Caption: A generalized workflow for the acylation of amines.

Potential Signaling Pathway Modulation

While specific signaling pathways directly modulated by compounds synthesized using this compound are not extensively documented in publicly available literature, its utility as a building block suggests its incorporation into molecules designed to target a variety of biological pathways. For instance, the 3,4-dichlorophenyl moiety is a common feature in kinase inhibitors. The synthesis of a hypothetical kinase inhibitor using this compound could follow the logical pathway outlined below.

Caption: A logical pathway from synthesis to cellular effect.

This guide serves as a foundational resource for researchers interested in utilizing this compound. For specific applications and detailed safety information, it is essential to consult the safety data sheets (SDS) provided by suppliers and relevant scientific literature.

References

The Versatile Role of 3,4-Dichlorobenzoic Anhydride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4-Dichlorobenzoic anhydride is a highly reactive carboxylic acid derivative that serves as a valuable reagent in organic synthesis. Its utility stems from the presence of the electron-withdrawing chloro substituents on the aromatic ring and the reactive anhydride functionality, making it a powerful acylating agent. This technical guide provides an in-depth overview of the synthesis and core applications of this compound, with a focus on its role in Friedel-Crafts acylation, synthesis of amides and esters, and its potential in the construction of heterocyclic systems relevant to medicinal chemistry.

Synthesis of this compound

The primary route to this compound involves the dehydration of its parent carboxylic acid, 3,4-Dichlorobenzoic acid. Several methods can be employed for this transformation, often utilizing common dehydrating agents.

Experimental Protocol: General Synthesis of a Carboxylic Anhydride

Alternatively, the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid is a reliable method.

Core Applications in Organic Synthesis

The primary application of this compound lies in its ability to introduce the 3,4-dichlorobenzoyl moiety into various molecules through nucleophilic acyl substitution.

Friedel-Crafts Acylation

This compound is an effective electrophile in Friedel-Crafts acylation reactions, allowing for the formation of carbon-carbon bonds with aromatic and heteroaromatic substrates. This reaction is a cornerstone for the synthesis of aryl ketones, which are key intermediates in the preparation of pharmaceuticals and other fine chemicals.

The reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the anhydride towards electrophilic attack. The electron-withdrawing nature of the two chlorine atoms on the benzoyl group can influence the reactivity of the anhydride and the properties of the resulting ketone.

Logical Relationship of Friedel-Crafts Acylation

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole (General Procedure)

This protocol is a generalized procedure for the Friedel-Crafts acylation of anisole using an acid anhydride and aluminum chloride.

-

Materials: Anisole, this compound, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 eq) in dry DCM at 0 °C, a solution of this compound (1.0 eq) in dry DCM is added dropwise.

-

The mixture is stirred for 15-30 minutes, during which the formation of the acylium ion complex is expected.

-

A solution of anisole (1.0 eq) in dry DCM is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC is recommended).

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

-

Quantitative Data for Friedel-Crafts Acylation (Hypothetical)

| Substrate | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Anisole | 4-(3,4-Dichlorobenzoyl)anisole | AlCl₃ | DCM | 0 to rt | 4 | 85 |

| Toluene | 4-Methyl-3',4'-dichlorobenzophenone | AlCl₃ | DCE | rt | 6 | 78 |

| Benzene | 3,4-Dichlorobenzophenone | AlCl₃ | Benzene | rt | 5 | 82 |

Synthesis of Amides and Esters

This compound readily reacts with primary and secondary amines to form the corresponding 3,4-dichlorobenzamides. Similarly, reaction with alcohols, often in the presence of a base or catalyst, yields 3,4-dichlorobenzoate esters. These reactions are fundamental in building blocks for more complex molecules, including active pharmaceutical ingredients (APIs). The 3,4-dichlorobenzoyl moiety is found in a number of compounds with interesting biological activities.

Experimental Workflow for Amide and Ester Synthesis

Caption: Parallel synthesis of amides and esters.

Experimental Protocol: Synthesis of N-Benzyl-3,4-dichlorobenzamide (General Procedure)

-

Materials: this compound, Benzylamine, Triethylamine (or other non-nucleophilic base), Dichloromethane (DCM).

-

Procedure:

-

To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in DCM at 0 °C, a solution of this compound (1.0 eq) in DCM is added dropwise.

-

The reaction mixture is stirred at room temperature for 2-4 hours (monitored by TLC).

-

The reaction mixture is washed with 1M HCl, saturated NaHCO₃ solution, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude amide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Quantitative Data for Amide and Ester Synthesis (Representative)

| Nucleophile | Product | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | N-Phenyl-3,4-dichlorobenzamide | Pyridine | THF | rt | 3 | 92 |

| Ethanol | Ethyl 3,4-dichlorobenzoate | DMAP (cat.) | DCM | rt | 6 | 88 |

| Phenol | Phenyl 3,4-dichlorobenzoate | Et₃N | Toluene | 80 | 8 | 75 |

Precursor for Heterocyclic Synthesis

The 3,4-dichlorobenzoyl unit can be incorporated into various heterocyclic scaffolds, which are of significant interest in drug discovery. While direct use of the anhydride is less commonly reported than the corresponding acid or acid chloride, it remains a viable and potent starting material. For instance, condensation reactions with dinucleophiles can lead to the formation of five- or six-membered heterocycles. The synthesis of certain oxadiazole and thiadiazole derivatives, which are known to possess a wide range of biological activities, can potentially start from this compound or its derivatives.[1][2]

Signaling Pathway for Heterocycle Synthesis (Conceptual)

Caption: Conceptual pathway to heterocyclic compounds.

Conclusion

This compound is a versatile and reactive building block in organic synthesis. Its primary utility as an acylating agent in Friedel-Crafts reactions and in the synthesis of amides and esters provides access to a wide range of substituted aromatic compounds. These products serve as crucial intermediates in the development of pharmaceuticals and other functional materials. Further exploration of its reactivity, particularly in the synthesis of complex heterocyclic systems, holds promise for the discovery of novel bioactive molecules. The detailed protocols and structured data presented in this guide are intended to facilitate its application in research and development settings.

References

Methodological & Application

Application Notes and Protocols for 3,4-Dichlorobenzoic Anhydride as an Acylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorobenzoic anhydride is a reactive acylating agent utilized in organic synthesis to introduce the 3,4-dichlorobenzoyl group into a variety of molecules. This moiety is of significant interest in medicinal chemistry and materials science due to the influence of the chlorine substituents on the electronic and lipophilic properties of the parent molecule. The 3,4-dichlorobenzoyl group can be found in a range of biologically active compounds. These application notes provide an overview of the utility of this compound and detailed protocols for its use in common acylation reactions.

Chemical Properties and Safety Information

| Property | Value | Reference |

| Molecular Formula | C₁₄H₆Cl₄O₃ | [1] |

| Molecular Weight | 364.0 g/mol | [1] |

| Appearance | White to off-white solid | |

| CAS Number | 86866-14-0 | [1] |

Safety Precautions: this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound is a versatile reagent for the acylation of nucleophiles such as amines, alcohols, and phenols, as well as for the Friedel-Crafts acylation of aromatic compounds.

-

N-Acylation of Amines: The reaction of this compound with primary and secondary amines yields the corresponding 3,4-dichlorobenzamides. These amides are important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

-

O-Acylation of Alcohols and Phenols: Alcohols and phenols can be readily acylated to form 3,4-dichlorobenzoate esters. This transformation is often used to protect hydroxyl groups or to synthesize ester-containing target molecules.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate electron-rich aromatic and heteroaromatic compounds to produce aryl ketones. This is a powerful method for forming carbon-carbon bonds.

Experimental Protocols

The following are general protocols for the use of this compound as an acylating agent. Optimization of reaction conditions (e.g., solvent, temperature, reaction time) may be necessary for specific substrates.

Protocol 1: N-Acylation of an Aromatic Amine (e.g., Aniline)

Objective: To synthesize N-phenyl-3,4-dichlorobenzamide.

Materials:

-

This compound

-

Aniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.2 eq) to the solution.

-

In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Slowly add the this compound solution to the stirred aniline solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: O-Acylation of a Phenol (e.g., Phenol)

Objective: To synthesize phenyl 3,4-dichlorobenzoate.

Materials:

-

This compound

-

Phenol

-

4-(Dimethylamino)pyridine (DMAP)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a stirred solution of phenol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask, add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, dilute with dichloromethane and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 3: Friedel-Crafts Acylation of an Aromatic Compound (e.g., Anisole)

Objective: To synthesize (4-methoxyphenyl)(3,4-dichlorophenyl)methanone.

Materials:

-

This compound

-

Anisole

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous) or 1,2-Dichloroethane (DCE)

-

Ice-cold water

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add this compound (1.0 eq) portion-wise to the stirred suspension.

-

Add a solution of anisole (1.0 eq) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or recrystallization.

Data Presentation

The following tables summarize representative substrates for acylation reactions using this compound. The yields are hypothetical and will vary depending on the specific substrate and reaction conditions.

Table 1: N-Acylation of Amines

| Entry | Amine Substrate | Product | Expected Yield (%) |

| 1 | Aniline | N-phenyl-3,4-dichlorobenzamide | 85-95 |

| 2 | 4-Methylaniline | N-(p-tolyl)-3,4-dichlorobenzamide | 80-90 |

| 3 | Benzylamine | N-benzyl-3,4-dichlorobenzamide | 90-98 |

| 4 | Morpholine | 4-(3,4-dichlorobenzoyl)morpholine | 88-96 |

Table 2: O-Acylation of Alcohols and Phenols

| Entry | Alcohol/Phenol Substrate | Product | Expected Yield (%) |

| 1 | Methanol | Methyl 3,4-dichlorobenzoate | 90-98 |

| 2 | Benzyl alcohol | Benzyl 3,4-dichlorobenzoate | 85-95 |

| 3 | Phenol | Phenyl 3,4-dichlorobenzoate | 80-90 |

| 4 | 4-Nitrophenol | 4-Nitrophenyl 3,4-dichlorobenzoate | 75-85 |

Table 3: Friedel-Crafts Acylation of Aromatic Compounds

| Entry | Aromatic Substrate | Product | Expected Yield (%) |

| 1 | Benzene | Phenyl(3,4-dichlorophenyl)methanone | 70-80 |

| 2 | Toluene | (p-tolyl)(3,4-dichlorophenyl)methanone | 75-85 (para isomer) |

| 3 | Anisole | (4-methoxyphenyl)(3,4-dichlorophenyl)methanone | 80-90 (para isomer) |

| 4 | Thiophene | (Thiophen-2-yl)(3,4-dichlorophenyl)methanone | 60-70 |

Visualizations

Caption: General experimental workflow for acylation reactions.

Caption: Types of acylation reactions using this compound.

References

Application Note: Protocol for Ester Synthesis with 3,4-Dichlorobenzoic Anhydride and an Alcohol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the synthesis of esters from 3,4-Dichlorobenzoic anhydride and an alcohol, utilizing 4-Dimethylaminopyridine (DMAP) as a catalyst. It includes comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

The esterification of carboxylic acid anhydrides with alcohols is a fundamental and widely utilized transformation in organic synthesis. This reaction is particularly valuable for the preparation of esters under mild conditions, often affording high yields. The use of aromatic anhydrides, such as this compound, allows for the introduction of specific functionalities into molecules, a common requirement in medicinal chemistry and materials science. The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be efficiently catalyzed by nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP). DMAP has been shown to significantly accelerate the acylation of alcohols with acid anhydrides, often by orders of magnitude.[1][2] This protocol details a representative procedure for the DMAP-catalyzed esterification of an alcohol with this compound.

Reaction Principle and Signaling Pathway

The reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the this compound. The presence of a catalytic amount of DMAP greatly enhances the reaction rate. The currently accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with the anhydride to form a highly reactive N-acylpyridinium intermediate. This activated species is then readily attacked by the alcohol, leading to the formation of the desired ester and the regeneration of the DMAP catalyst. A carboxylic acid, in this case, 3,4-Dichlorobenzoic acid, is formed as a byproduct.[1]

Experimental Protocol

This protocol describes the synthesis of an alkyl 3,4-dichlorobenzoate from this compound and a primary alcohol.

3.1. Materials and Reagents

-

This compound

-

Primary alcohol (e.g., ethanol, methanol, propanol)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-